methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by various functional group interconversions to install the sulfonylamino and carboxylate groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the sulfonylamino and carboxylate groups providing additional complexity. These groups could engage in hydrogen bonding and other intermolecular interactions, which could influence the compound’s physical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylate groups could make this compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Insights
- Synthetic Approaches and Structural Modifications : The synthesis of sulfonamide derivatives, including those similar to the subject compound, is a key area of research, providing insights into their structural modifications and potential applications. These modifications can significantly impact their pharmacological and biological activities, highlighting the importance of the sulfonylamino group in medicinal chemistry. Compounds with sulfur-containing functional groups have been prepared, and their photophysical properties determined. Oxidation of thiazoles has been shown to affect the electronic structures significantly, underscoring the versatility of these compounds in designing fluorescent molecules and sensors (T. Murai, Hidenori Furukawa, K. Yamaguchi, 2018).
Potential Biological Activities
Antimicrobial Activities : Research into the antimicrobial properties of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising results against various pathogens. This demonstrates the potential of these derivatives, including those related to the compound , in developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Antiproliferative Activities : Some novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This research indicates the potential of these compounds, by extension, derivatives of the compound of interest, in cancer treatment (S. Chandrappa, S. Benaka Prasad, K. Vinaya, C. Ananda Kumar, N. R. Thimmegowda, K. Rangappa, 2008).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-12(13(17)20-2)21-14(15-10)16-22(18,19)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWGJTFOLYXENW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.